2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide is a complex organic compound that features a combination of aromatic rings, triazole, thiophene, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with thiophene and chlorophenyl groups
Formation of Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Functionalization: The triazole ring is then functionalized with thiophene and chlorophenyl groups through substitution reactions.
Introduction of Acetamide Group: The final step involves the reaction of the functionalized triazole with 2,4-dimethyl-6-nitrophenyl acetic acid to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazole rings.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests possible antifungal or antibacterial activity.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The combination of functional groups may interact with biological targets in unique ways, leading to novel drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring, for example, is known to bind to metal ions, which could be relevant in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a triazole.
4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the acetamide and nitro groups.
N-(2,4-dimethyl-6-nitrophenyl)acetamide: Lacks the triazole and thiophene groups.
Uniqueness
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C22H18ClN5O3S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H18ClN5O3S2/c1-13-10-14(2)20(17(11-13)28(30)31)24-19(29)12-33-22-26-25-21(18-4-3-9-32-18)27(22)16-7-5-15(23)6-8-16/h3-11H,12H2,1-2H3,(H,24,29) |
InChI Key |
IXAKJCGVWSBLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CS4)C |
Origin of Product |
United States |
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